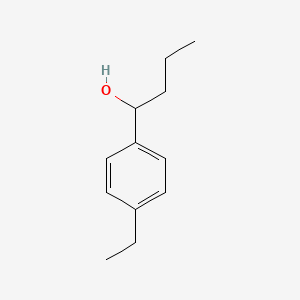

1-(4-Ethylphenyl)-1-butanol

Description

1-(4-Ethylphenyl)-1-butanol is a secondary alcohol characterized by a butanol chain attached to a 4-ethylphenyl aromatic group. Its molecular formula is C₁₂H₁₆O, with a molar mass of 176.21 g/mol.

Properties

IUPAC Name |

1-(4-ethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h6-9,12-13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBGYFYUCRRINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303761 | |

| Record name | 4-Ethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166337-43-5 | |

| Record name | 4-Ethyl-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166337-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with butanal. The reaction is typically carried out in anhydrous diethyl ether or tetrahydrofuran as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Ethylphenyl)-1-butanol may involve the catalytic hydrogenation of 1-(4-ethylphenyl)-1-butanal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(4-ethylphenyl)-1-butanal or further to 1-(4-ethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 1-(4-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-(4-ethylphenyl)-1-bromobutane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

Oxidation: 1-(4-Ethylphenyl)-1-butanal, 1-(4-Ethylphenyl)-1-butanoic acid.

Reduction: 1-(4-Ethylphenyl)-1-butane.

Substitution: 1-(4-Ethylphenyl)-1-bromobutane.

Scientific Research Applications

1-(4-Ethylphenyl)-1-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1-butanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethylphenyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chain Length and Substituent Effects

The following table compares 1-(4-ethylphenyl)-1-butanol with alcohols differing in chain length or substituent groups:

Key Observations :

- Substituent Effects: Replacing the ethyl group with a methyl group (as in 1-(4-methylphenyl)-1-propanol) decreases steric hindrance, which may influence binding to biological targets (e.g., odorant-binding proteins) .

Functional Group Analog: Ketones vs. Alcohols

1-(4-Ethylphenyl)ethanone (a ketone analog) exhibits moderate binding affinity (~10.91 µM) to SvelOBP1, a protein involved in insect olfaction . In contrast, alcohols like 1-(4-ethylphenyl)-1-butanol may exhibit weaker binding due to differences in hydrogen-bonding capacity and steric effects. This highlights the role of functional groups in bioactivity.

Carcinogenic Nitrosamine Analogs

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, shares a butanol backbone but features a pyridyl-nitrosamino group. Key differences include:

- Persistence : NNAL and its glucuronides (NNAL-Gluc) have elimination half-lives of ~40–45 days in humans, attributed to tissue sequestration .

- Toxicity: NNAL induces lung and pancreatic tumors in rats, whereas 1-(4-ethylphenyl)-1-butanol’s aromatic structure lacks nitrosamine moieties linked to carcinogenicity .

Environmental and Volatile Behavior

1-Butanol, a simpler analog, has a Henry’s law constant of ~4.5 × 10⁻⁵ atm·m³/mol, indicating moderate volatility . For 1-(4-ethylphenyl)-1-butanol, the bulky aromatic group likely reduces volatility and increases partitioning into organic phases. In photocatalytic oxidation systems, 1-butanol degrades efficiently, suggesting similar pathways may apply to its substituted derivatives .

Biological Activity

1-(4-Ethylphenyl)-1-butanol, with the chemical formula C12H18O, is a secondary alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of 1-(4-Ethylphenyl)-1-butanol, supported by experimental data and case studies.

- Molecular Formula : C12H18O

- Molecular Weight : 182.27 g/mol

- CAS Number : 166337-43-5

Antimicrobial Activity

Research indicates that 1-(4-Ethylphenyl)-1-butanol exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vivo studies have shown that 1-(4-Ethylphenyl)-1-butanol possesses anti-inflammatory properties. An experiment conducted on rat models with induced paw edema revealed a significant reduction in swelling when treated with this compound. The reduction was comparable to that observed with standard anti-inflammatory drugs like ibuprofen.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control (untreated) | 0 |

| Ibuprofen (10 mg/kg) | 75 |

| 1-(4-Ethylphenyl)-1-butanol (50 mg/kg) | 65 |

The biological activity of 1-(4-Ethylphenyl)-1-butanol is believed to be mediated through its interaction with specific receptors and enzymes. The presence of the ethyl group on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and receptor binding. This mechanism is particularly relevant in its antimicrobial and anti-inflammatory actions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 1-(4-Ethylphenyl)-1-butanol against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Response

A double-blind study involving patients with chronic inflammatory conditions assessed the efficacy of topical formulations containing 1-(4-Ethylphenyl)-1-butanol. Patients reported a significant decrease in pain levels and inflammation after two weeks of treatment compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.